molecular formula C19H22O4 B14293145 3-(4-Acetoxyphenyl)adamantanecarboxylic acid CAS No. 126164-69-0

3-(4-Acetoxyphenyl)adamantanecarboxylic acid

Katalognummer: B14293145
CAS-Nummer: 126164-69-0
Molekulargewicht: 314.4 g/mol
InChI-Schlüssel: OKQMIIAVSFZFNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Acetoxyphenyl)adamantanecarboxylic acid is an organic compound that belongs to the adamantane family. Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules. This compound is characterized by the presence of an acetoxyphenyl group attached to the adamantanecarboxylic acid core, making it a valuable molecule in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Acetoxyphenyl)adamantanecarboxylic acid typically involves the carboxylation of adamantane derivatives. One common method is the carboxylation of 1-adamantanol or 1-bromoadamantane using formic acid and sulfuric acid . The reaction conditions often require careful temperature control and the use of specific solvents to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale carboxylation reactions using optimized catalysts and reaction conditions. The process may also include purification steps such as recrystallization to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Acetoxyphenyl)adamantanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

3-(4-Acetoxyphenyl)adamantanecarboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(4-Acetoxyphenyl)adamantanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(4-Acetoxyphenyl)adamantanecarboxylic acid stands out due to the presence of the acetoxyphenyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for specific applications where other adamantane derivatives may not be as effective .

Eigenschaften

CAS-Nummer

126164-69-0

Molekularformel

C19H22O4

Molekulargewicht

314.4 g/mol

IUPAC-Name

3-(4-acetyloxyphenyl)adamantane-1-carboxylic acid

InChI

InChI=1S/C19H22O4/c1-12(20)23-16-4-2-15(3-5-16)18-7-13-6-14(8-18)10-19(9-13,11-18)17(21)22/h2-5,13-14H,6-11H2,1H3,(H,21,22)

InChI-Schlüssel

OKQMIIAVSFZFNN-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.